4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one
CAS No.:
Cat. No.: VC11472035
Molecular Formula: C19H25N3O3
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25N3O3 |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 4-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C19H25N3O3/c1-14(2)18(24)20-8-10-21(11-9-20)19(25)15-12-17(23)22(13-15)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 |
| Standard InChI Key | VCXVUBUIWKTECO-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Introduction
4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds, specifically pyrrolidinone derivatives. This compound features a complex structure with a pyrrolidinone core, a phenyl group, and a piperazine moiety substituted with a 2-methylpropanoyl group. The presence of these functional groups suggests potential interactions with biological targets, making it of interest in medicinal chemistry.
Synthesis
The synthesis of 4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. Common methods include:
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Step 1: Formation of the pyrrolidinone core.
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Step 2: Introduction of the phenyl group.
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Step 3: Incorporation of the piperazine moiety with the 2-methylpropanoyl substitution.
Technical details regarding specific reagents, reaction conditions, and yields are often found in patent literature and scientific publications focusing on synthetic methodologies for similar compounds.
Potential Applications
This compound is primarily of interest in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest it could be explored for:
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Neurological Disorders: Due to its potential interaction with neurotransmitter systems.
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Enzyme Inhibition: Targeting specific enzymes involved in metabolic pathways.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | CHNO | 316.40 | Neurological Disorders, Enzyme Inhibition |
| 1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | Not specified | Not specified | Similar to above |
| 4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one | CHNO (inferred) | Approximately 316.40 | Neurological Disorders, Enzyme Inhibition |
Mechanism of Action
The mechanism of action for 4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is not fully elucidated but may involve modulation of neurotransmitter systems or enzyme inhibition due to its structural analogies with known pharmacophores. Potential mechanisms include:
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Neurotransmitter Modulation: Interaction with receptors or transporters involved in neurotransmitter signaling.
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Enzyme Inhibition: Binding to specific enzymes to modulate their activity.
Data supporting these mechanisms would typically come from pharmacological studies assessing binding affinities and functional outcomes in biological assays.
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